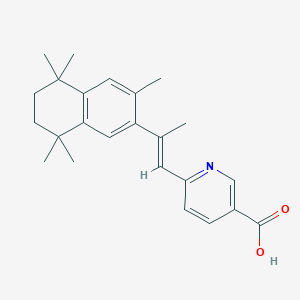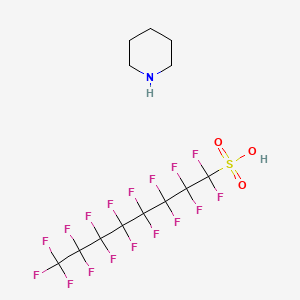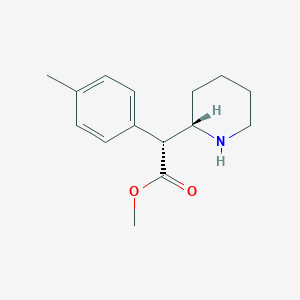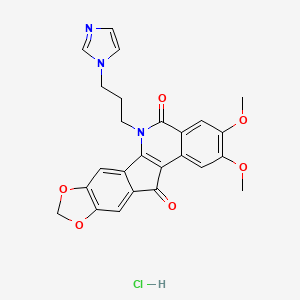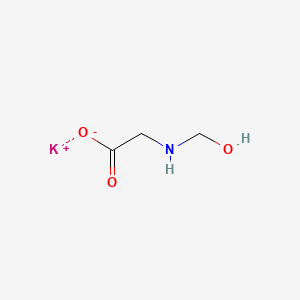
Glycine, N-(hydroxymethyl)-, monopotassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-(hydroxymethyl)-, monopotassium salt: is a derivative of glycine, an amino acid. This compound is known for its various applications in different fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a hydroxymethyl group attached to the nitrogen atom of glycine, with potassium as the counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-(hydroxymethyl)-, monopotassium salt typically involves the reaction of glycine with formaldehyde in the presence of potassium hydroxide. The reaction proceeds as follows:
- Glycine reacts with formaldehyde to form N-(hydroxymethyl)glycine.
- The resulting N-(hydroxymethyl)glycine is then neutralized with potassium hydroxide to form the monopotassium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Mixing glycine and formaldehyde in a controlled environment.
- Adding potassium hydroxide to neutralize the reaction mixture.
- Purifying the resulting product through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions: Glycine, N-(hydroxymethyl)-, monopotassium salt undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to formic acid.
Reduction: The compound can be reduced to glycine.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formic acid and glycine.
Reduction: Glycine.
Substitution: Depending on the nucleophile used, different substituted glycine derivatives can be formed.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a reagent in organic synthesis.
- Acts as a stabilizer in various chemical reactions.
Biology:
- Serves as a buffer in biological assays.
- Used in the study of amino acid metabolism.
Medicine:
- Investigated for its potential neuroprotective effects.
- Used in the formulation of certain pharmaceuticals.
Industry:
- Employed in the production of cosmetics and personal care products.
- Used as a preservative in various formulations.
Mecanismo De Acción
The mechanism of action of Glycine, N-(hydroxymethyl)-, monopotassium salt involves its interaction with various molecular targets. In biological systems, it can act as a neurotransmitter and modulate the activity of receptors such as the NMDA receptor. It also plays a role in the regulation of oxidative stress and inflammation by modulating the activity of enzymes and signaling pathways.
Comparación Con Compuestos Similares
Glycine betaine: A derivative of glycine with three methyl groups attached to the nitrogen atom.
N-(phosphonomethyl)glycine:
Comparison:
Glycine betaine: is primarily used as an osmoprotectant in plants, whereas Glycine, N-(hydroxymethyl)-, monopotassium salt has broader applications in chemistry and medicine.
N-(phosphonomethyl)glycine: is used in agriculture, while this compound is used in various scientific research and industrial applications.
This compound’s unique structure and properties make it valuable in multiple fields, distinguishing it from other glycine derivatives.
Propiedades
Número CAS |
66063-61-4 |
|---|---|
Fórmula molecular |
C3H6KNO3 |
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
potassium;2-(hydroxymethylamino)acetate |
InChI |
InChI=1S/C3H7NO3.K/c5-2-4-1-3(6)7;/h4-5H,1-2H2,(H,6,7);/q;+1/p-1 |
Clave InChI |
OGMXSAAYHDZBBY-UHFFFAOYSA-M |
SMILES canónico |
C(C(=O)[O-])NCO.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


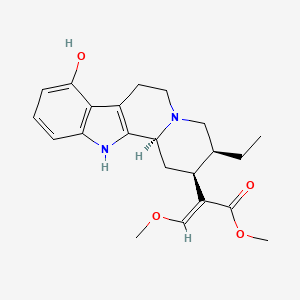


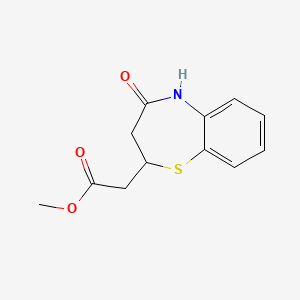
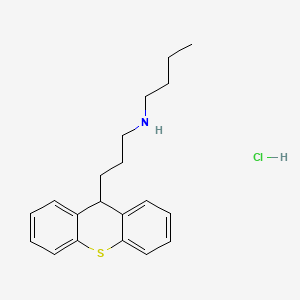

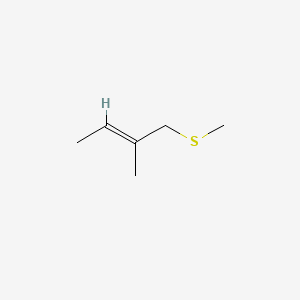

![calcium;[(Z)-1-chlorobutylideneamino] N,N-dimethylcarbamate;dichloride](/img/structure/B12761849.png)
